molecular formula C13H15ClN2O3S B7545661 N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No. B7545661
M. Wt: 314.79 g/mol
InChI Key: ZYASGIBFYIACHY-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, also known as CES, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to inhibit certain enzymes and proteins, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its ability to bind to the active site of target enzymes and proteins, thereby inhibiting their activity. In the case of carbonic anhydrase, N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide binds to the zinc ion in the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several biochemical and physiological effects, including the reduction of bicarbonate ion levels in the blood, which can lead to metabolic acidosis. N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has also been shown to have anti-inflammatory effects, and may have potential as a treatment for conditions such as rheumatoid arthritis and glaucoma.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide in lab experiments is its specificity for certain enzymes and proteins, allowing researchers to selectively inhibit their activity. However, N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, including the development of more potent and selective inhibitors, the identification of new targets for inhibition, and the exploration of its potential as a therapeutic agent for various diseases and conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide and its potential for use in clinical settings.

Synthesis Methods

The synthesis of N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves several steps, including the reaction of 3-chlorobenzylamine with 3,5-dimethyl-4-isocyanato-1,2-oxazole, followed by the addition of sulfonamide groups to the resulting intermediate. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has been widely used in scientific research for its ability to inhibit certain enzymes and proteins. Specifically, it has been used as an inhibitor of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport. N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has also been studied for its potential as an inhibitor of other enzymes and proteins, including proteases and kinases.

properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-8(11-5-4-6-12(14)7-11)16-20(17,18)13-9(2)15-19-10(13)3/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYASGIBFYIACHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

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